molecular formula C9H10N2O B1281952 8-Amino-3,4-dihydroquinolin-2(1H)-one CAS No. 81839-57-8

8-Amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1281952
CAS No.: 81839-57-8
M. Wt: 162.19 g/mol
InChI Key: AJRKQKPZYJGOKR-UHFFFAOYSA-N
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Description

8-Amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position and a dihydroquinolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the dihydroquinolinone core.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.

    3,4-Dihydroquinolin-2(1H)-one: A compound lacking the amino group at the 8th position.

Uniqueness

8-Amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both an amino group and a dihydroquinolinone core. This combination may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRKQKPZYJGOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286970
Record name 8-Amino-3,4-dihydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81839-57-8
Record name 8-Amino-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81839-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3,4-dihydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Acetylamino-3,4-dihydrocarbostyril (11.8 g, 57.8 mols) was suspended in 90 ml of 20% hydrochloric acid and the suspension was stirred while heating under reflux for 1 hours. The reaction mixture was poured into ice water and neutralized with 5 N sodium hydroxide followed by adjusting to pH of about 8. Crystals which precipitated were collected by filtration to give 7.87 g of 8-amino-3,4-dihydrocarbostyril.
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

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